Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-ethoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-17-11-8-6-5-7-10(11)12-9-15-13(19-12)14(16)18-4-2/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKAFBBFLCHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CN=C(O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate generally follows a two-step strategy:
- Step 1: Preparation of isoxazole precursors or related heterocyclic intermediates.
- Step 2: Conversion (transposition) of isoxazole intermediates into the desired oxazole derivatives via photochemical or chemical methods.
This approach leverages the versatility of isoxazole intermediates, which can be transformed into oxazoles under controlled conditions.
Isoxazole Precursor Preparation
The initial step involves synthesizing isoxazole substrates bearing the 2-ethoxyphenyl substituent and an ester group at the appropriate positions. This is commonly achieved through cyclization reactions involving β-ketoesters and hydroxylamine derivatives or via 1,3-dipolar cycloaddition reactions.
- Typical conditions:
- Solvents: Acetonitrile, dichloromethane, acetone, tetrahydrofuran, or ethanol.
- Temperature: Ambient to moderate heating (25–45 °C).
- Yields: High isolated yields (up to 90%) have been reported for similar substrates.
Photochemical Transposition to Oxazole
A key innovative method for preparing this compound is the photochemical transposition of isoxazoles to oxazoles using continuous flow photoreactors.
-
- Use of a medium-pressure mercury lamp (75–150 W) as the light source.
- Flow rate control via peristaltic pumps (e.g., 0.5 mL/min).
- Solvent: Acetonitrile preferred for optimal reaction rates.
- Concentration: 10–15 mM substrate solutions.
- Temperature: 25–45 °C to minimize impurity formation.
-
- High selectivity and yields.
- Scalability via continuous flow.
- Mild reaction conditions reducing side reactions.
-
- The photochemical process efficiently converts isoxazole precursors into the corresponding oxazole products, including this compound, with good purity and yield.
Alternative Chemical Methods
In addition to photochemical methods, traditional chemical synthesis routes involve:
- Cyclodehydration reactions: Condensation of α-hydroxy ketones or α-oxo esters with amides or nitriles under dehydrating conditions to form the oxazole ring.
- Use of halogenated intermediates: Halogenated phenyl derivatives can be coupled with oxazole-forming reagents through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, followed by esterification.
However, these methods often require harsher conditions and may have lower selectivity compared to photochemical transposition.
Summary Table of Preparation Parameters
| Parameter | Photochemical Transposition Method | Chemical Cyclodehydration Method |
|---|---|---|
| Starting Material | Isoxazole precursors with 2-ethoxyphenyl | α-Hydroxy ketones or halogenated phenyl derivatives |
| Solvent | Acetonitrile (best), DCM, acetone, THF, EtOH | Various organic solvents (e.g., DMF, DMSO) |
| Temperature | 25–45 °C | Elevated temperatures (>80 °C) |
| Light Source | Medium-pressure Hg lamp (75–150 W) | Not applicable |
| Reaction Time | Continuous flow, minutes to hours | Several hours to days |
| Yield | Up to 90% isolated yield | Variable, often lower than photochemical |
| Scalability | High, via flow photochemistry | Moderate, batch processes |
| Purity | High, minimal impurities at optimal temp | Possible side products, requires purification |
Research Findings and Notes
- The photochemical transposition method has been demonstrated to be highly effective for synthesizing oxazole derivatives analogous to this compound, offering a scalable and mild approach with good yields and product purity.
- Solvent choice critically influences reaction rate and product purity, with acetonitrile being optimal due to its polarity and ability to solubilize substrates effectively.
- Temperature control is essential to minimize impurity formation; temperatures above 50 °C tend to increase side reactions.
- Continuous flow photochemistry allows precise control over reaction parameters, improving reproducibility and scalability.
- While traditional chemical cyclodehydration methods are available, they are less favored due to harsher conditions and potentially lower yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Production of reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Introduction of different functional groups, resulting in a variety of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of new synthetic routes and methodologies.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Higher oxidation state derivatives |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Sodium hydride | Substituted oxazole derivatives |
Biology
The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of various bacterial strains and show cytotoxic effects against cancer cell lines.
Mechanism of Action :
- Enzyme Inhibition : The oxazole ring interacts with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The ethoxy group enhances binding affinity through hydrophobic interactions.
Case Studies
- Antimicrobial Activity :
- Anticancer Research :
Medical Applications
The compound is being explored for its potential as a pharmacophore in drug design. Its unique structure may allow for the development of novel therapeutics targeting specific diseases.
Clinical Implications
Research is ongoing to evaluate its efficacy in treating conditions such as cancer and bacterial infections. The interactions at the molecular level suggest that it could serve as a lead compound for drug development.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and material synthesis.
Mechanism of Action
The mechanism by which Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate belongs to a broader class of aryl-substituted oxazole carboxylates. Key structural analogs include:
Key Observations :
- Substituent Position : The 2-ethoxyphenyl group in the target compound introduces ortho-substitution, which increases steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl). This may influence binding to enzymatic pockets .
- Electron-Donating vs. Withdrawing Groups : Ethoxy groups (electron-donating) enhance π-stacking interactions in aromatic systems, whereas chloro groups (electron-withdrawing) may improve electrophilicity but reduce solubility .
Physicochemical Properties
| Property | This compound | Ethyl 5-methyloxazole-2-carboxylate | Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate |
|---|---|---|---|
| Molecular Weight | 262.2 | 155.15 | 251.67 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Low (hydrophobic aryl group) | Higher (smaller structure) | Very low (Cl substituent) |
| HPLC Purity | >98% | Not reported | 95% (reported for analogs) |
Biological Activity
Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its diverse pharmacological properties. The ethoxy group on the phenyl ring enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in critical signaling pathways. For instance, studies have indicated that compounds with similar structures can inhibit key enzymes related to cancer cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent.
Anticancer Activity
This compound has shown promising results in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of the ethoxy group is crucial for enhancing its binding affinity and overall biological efficacy. Comparative studies with other oxazole derivatives highlight the unique properties conferred by this substitution .
Case Studies
- Antitumor Efficacy : In a study evaluating the anticancer properties of oxazole derivatives, this compound exhibited a GI50 value indicating potent cytotoxicity against human tumor cell lines. The mechanism involved significant induction of apoptosis and inhibition of cell cycle progression .
- Antimicrobial Activity Assessment : A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that this compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | Structure | Antimicrobial, Anticancer | Investigated for similar activities; shows comparable efficacy. |
| Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate | N/A | Anticancer | Identified as a potent inhibitor in related studies. |
Q & A
Q. What are the key synthetic routes for Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate?
The compound is synthesized via iodine-mediated oxidative cyclization of 1-(2-ethoxyphenyl)ethan-1-one and ethyl 2-isocyanoacetate in DMSO at 130°C. Key steps include refluxing with iodine, quenching with Na₂S₂O₃, and purification via combiflash chromatography (10–15% EtOAc/hexane). Yield optimization remains challenging (18% reported), necessitating adjustments to reaction time, temperature, or stoichiometry .
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation employs - and -NMR for functional group analysis, HRMS for molecular weight confirmation, and HPLC (>98% purity) for purity assessment. For example, -NMR signals at δ 9.32 (s, 1H) and 7.88 (d, ) confirm the oxazole and ethoxyphenyl moieties .
Q. What are common reactions involving the oxazole ring?
The oxazole ring participates in nucleophilic substitutions (e.g., ester hydrolysis to carboxylic acids) and cycloadditions. Iodine-mediated cyclization in DMSO is widely used for 2,5-disubstituted oxazoles, with phenacyl iodine intermediates proposed .
Q. Which analytical techniques are critical for characterizing derivatives?
Techniques include:
- Chromatography : Combiflash for purification .
- Spectroscopy : NMR for structural elucidation, IR for functional groups.
- Mass spectrometry : HRMS for exact mass determination (e.g., [M+H] = 351.1016) .
Advanced Research Questions
Q. How can low yields in iodine-mediated cyclization be addressed?
Mechanistic studies suggest optimizing iodine stoichiometry (e.g., 2.0 eq. in vs. 0.16 mmol in ) or alternative solvents. Parallel reactions under varying conditions (e.g., 100–150°C, 1–4 hours) can identify optimal parameters. Replacing DMSO with polar aprotic solvents like DMA may improve efficiency .
Q. What strategies resolve contradictory data in reaction yields?
Discrepancies (e.g., 18% vs. 75% yields) may arise from reagent purity, oxygen/moisture sensitivity, or intermediate stability. Systematic replication under controlled conditions (inert atmosphere, anhydrous solvents) and kinetic studies (e.g., monitoring via TLC/HPLC) are recommended .
Q. How is computational modeling used to predict reactivity?
Density Functional Theory (DFT) calculations can map transition states for cyclization steps, identifying steric/electronic barriers. Molecular docking may predict binding affinities of derivatives, such as Chikungunya P2 cysteine inhibition (IC determination) .
Q. What methods evaluate biological activity against viral targets?
- Enzyme assays : Measure inhibition of Chikungunya P2 cysteine protease using fluorogenic substrates.
- Cellular models : Test cytotoxicity and antiviral efficacy in Vero cells.
- SAR studies : Compare analogs (e.g., thiophene vs. furan substitutions) to identify pharmacophores .
Q. How are crystal structures determined for derivatives?
Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths/angles. For example, SHELXPRO interfaces with CCDC databases (e.g., CCDC 1901024) to validate structural data. Twinned data require HKLF5 refinement .
Q. What purification methods are effective for lab-scale synthesis?
- Chromatography : Reverse-phase HPLC for polar derivatives.
- Crystallization : Ethanol/water mixtures for carboxylate intermediates.
- Distillation : Ethyl acetate removal under reduced pressure .
Tables for Key Data
Q. Synthesis Optimization Parameters
| Parameter | Conditions | Conditions | Suggested Adjustments |
|---|---|---|---|
| Temperature | 130°C | 130°C | Test 110–150°C gradient |
| Iodine (eq.) | 2.0 | 0.16 mmol | Vary 1.0–3.0 eq. |
| Solvent | DMSO | DMSO | Test DMA or DMF |
| Yield | 18% | 75% | Replicate with anhydrous conditions |
Q. Biological Assay Parameters
| Assay Type | Target | Key Metrics | Reference |
|---|---|---|---|
| Enzyme Inhibition | Chikungunya P2 | IC, | |
| Cytotoxicity | Vero Cells | CC | |
| SAR Study | Oxazole Derivatives | EC, LogP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
